![molecular formula C15H12F2N2O3S B4692320 N-1,3-benzodioxol-5-yl-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B4692320.png)
N-1,3-benzodioxol-5-yl-N'-[2-(difluoromethoxy)phenyl]thiourea
Overview
Description
N-1,3-benzodioxol-5-yl-N'-[2-(difluoromethoxy)phenyl]thiourea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is commonly referred to as BDF 8634 and is known for its ability to selectively inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), a key enzyme involved in regulating insulin signaling pathways. In
Scientific Research Applications
BDF 8634 has been extensively studied for its potential applications in biomedical research. One of the most promising applications of BDF 8634 is in the treatment of type 2 diabetes. N-1,3-benzodioxol-5-yl-N'-[2-(difluoromethoxy)phenyl]thiourea is a negative regulator of insulin signaling pathways, and inhibition of N-1,3-benzodioxol-5-yl-N'-[2-(difluoromethoxy)phenyl]thiourea activity has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes. BDF 8634 has been shown to selectively inhibit N-1,3-benzodioxol-5-yl-N'-[2-(difluoromethoxy)phenyl]thiourea activity in vitro and in vivo, making it a potential therapeutic agent for the treatment of type 2 diabetes.
Mechanism of Action
BDF 8634 selectively inhibits the activity of N-1,3-benzodioxol-5-yl-N'-[2-(difluoromethoxy)phenyl]thiourea by binding to the catalytic site of the enzyme. This binding prevents N-1,3-benzodioxol-5-yl-N'-[2-(difluoromethoxy)phenyl]thiourea from dephosphorylating insulin receptor substrate 1 (IRS-1), a key protein involved in insulin signaling pathways. By inhibiting N-1,3-benzodioxol-5-yl-N'-[2-(difluoromethoxy)phenyl]thiourea activity, BDF 8634 enhances insulin signaling, leading to improved glucose uptake and metabolism.
Biochemical and Physiological Effects:
BDF 8634 has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In addition, BDF 8634 has been shown to reduce body weight and improve lipid metabolism in obese mice. These effects are likely due to the ability of BDF 8634 to enhance insulin signaling and improve glucose metabolism.
Advantages and Limitations for Lab Experiments
BDF 8634 has several advantages for use in lab experiments. It is a highly selective inhibitor of N-1,3-benzodioxol-5-yl-N'-[2-(difluoromethoxy)phenyl]thiourea, making it useful for studying the role of N-1,3-benzodioxol-5-yl-N'-[2-(difluoromethoxy)phenyl]thiourea in insulin signaling pathways. In addition, BDF 8634 has been shown to be effective in vivo, making it suitable for use in animal models of diabetes. However, BDF 8634 has some limitations as well. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. In addition, the synthesis of BDF 8634 is complex and requires specialized equipment and expertise.
Future Directions
There are several potential future directions for research on BDF 8634. One area of interest is the development of BDF 8634 analogs with improved pharmacokinetic properties. Another area of interest is the investigation of the effects of BDF 8634 on other signaling pathways in addition to insulin signaling. Finally, the safety and efficacy of BDF 8634 in human clinical trials should be investigated to determine its potential as a therapeutic agent for the treatment of type 2 diabetes.
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(difluoromethoxy)phenyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N2O3S/c16-14(17)22-11-4-2-1-3-10(11)19-15(23)18-9-5-6-12-13(7-9)21-8-20-12/h1-7,14H,8H2,(H2,18,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWXZVHMVRDVBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=S)NC3=CC=CC=C3OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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